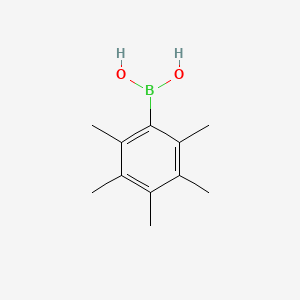

2,3,4,5,6-Pentamethylphenylboronic acid

Description

2,3,4,5,6-Pentamethylphenylboronic acid (CAS: 1028205-76-6) is a sterically hindered boronic acid derivative with a fully substituted methylated aromatic ring. Its structure features five methyl groups at all ortho, meta, and para positions of the phenyl ring, leading to significant steric effects and altered electronic properties compared to simpler phenylboronic acids. This compound is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize fluorescent bis(4-phenylphenyl)pyridylmethyl (F2PyBTM) radical derivatives . Its steric bulk enhances selectivity in coupling reactions by preventing undesired side reactions, while the electron-donating methyl groups modulate inductive effects, influencing reaction kinetics and stability of intermediates .

Properties

IUPAC Name |

(2,3,4,5,6-pentamethylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO2/c1-6-7(2)9(4)11(12(13)14)10(5)8(6)3/h13-14H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTUQGRGYLGFBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C(=C1C)C)C)C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4,5,6-Pentamethylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2,3,4,5,6-pentamethylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid. The reaction conditions typically involve low temperatures and inert atmospheres to prevent oxidation and degradation of the reagents .

Industrial Production Methods: Industrial production of this compound often employs large-scale Grignard reactions, where the phenylmagnesium bromide derivative is reacted with boron-containing compounds. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

Suzuki-Miyaura coupling is the most prominent reaction for arylboronic acids. The pentamethylphenyl group’s steric bulk influences reaction efficiency and selectivity.

Key Reaction Conditions and Yields

| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield | Source |

|---|---|---|---|---|---|---|

| Aryl Bromides | Pd(OAc)₂, Tricyclohexylphosphine | K₂CO₃ | DMAc | 150 | 51% | |

| Aryl Iodides | Pd₂(dba)₃, S-Phos | K₃PO₄ | Toluene | 90 | 99% |

-

Steric Effects : The pentamethyl group slows transmetalation due to hindered access to the boron center, often requiring elevated temperatures (e.g., 150°C) or bulky ligands (e.g., S-Phos) to stabilize the palladium intermediate 6.

-

Base Sensitivity : Potassium phosphate or carbonate is typically used to facilitate boronate formation, critical for coupling efficiency .

Acid-Base Behavior

The boronic acid group (–B(OH)₂) exhibits weak acidity (pKa ~10), enabling deprotonation under basic conditions to form reactive boronate anions .

Deprotonation and Stability

-

Reaction :

-

Applications : Boronate anions participate in nucleophilic additions or act as intermediates in cross-couplings. Steric hindrance from methyl groups stabilizes the boronate against hydrolysis .

Esterification and Complexation

Boronic acids form esters with diols (e.g., pinacol), enhancing stability and solubility for storage or further reactions.

Example Reaction

-

Steric Influence : Pentamethyl substitution reduces esterification rates compared to less hindered analogs 6.

Radical Addition Mechanisms

In free-radical reactions, the boronic acid can act as a chain-transfer agent.

Proposed Mechanism

-

Initiation : Radical formation via light or initiators.

-

Propagation :

Precipitation and Byproduct Formation

Boronic acids may precipitate as boroxines under dehydrating conditions:

-

Mitigation : Anhydrous solvents (e.g., THF) and controlled temperatures minimize boroxine formation .

Comparative Reactivity Insights

| Reaction Type | Steric Impact | Typical Yield Range |

|---|---|---|

| Suzuki Coupling | Reduced efficiency with bulky substrates | 50–99% |

| Esterification | Slower kinetics | 60–85% |

| Radical Additions | Moderate participation due to stability | 30–70% |

Experimental Optimization Strategies

Scientific Research Applications

2,3,4,5,6-Pentamethylphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentamethylphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halogenated substrate, forming a palladium complex.

Transmetalation: The boronic acid transfers its organic group to the palladium complex, facilitated by a base.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Substituent Effects

- Methyl vs. Fluorine Substituents :

- 2,3,4,5,6-Pentamethylphenylboronic Acid : The methyl groups are electron-donating, which stabilizes the boronic acid through inductive effects. However, the steric hindrance from five methyl groups significantly impacts molecular geometry. Crystal structure analysis reveals a 75.0° angle between the BO₂ plane and the aromatic ring, compared to 6–21° in phenylboronic acid, leading to distinct packing and solubility properties .

- 2,3,4,5,6-Pentafluorobenzeneboronic Acid : Fluorine substituents are electron-withdrawing, enhancing electrophilicity and reactivity in Suzuki reactions. This compound is widely used to synthesize electron-deficient aromatic systems, such as pentafluorophenyl-substituted thiophenes, crucial in pharmaceuticals and optoelectronics .

Steric Profiles

- Pentamethylphenylboronic Acid : The fully substituted methyl groups create a highly congested environment, reducing reaction rates but improving selectivity. For example, in the synthesis of F2PyBTM derivatives, steric effects dominate over inductive effects, as demonstrated in studies comparing ortho-methyl and meta-methyl contributions .

- Mesitylboronic Acid (2,4,6-Trimethylphenylboronic Acid) : With only three methyl groups, this compound exhibits moderate steric hindrance. Its BO₂-to-ring angle (74.7–85.9°) is comparable to the pentamethyl derivative, but its reduced bulk allows broader applicability in couplings .

- Dimethylphenylboronic Acids (e.g., 3,5-Dimethylphenylboronic Acid) : Minimal steric hindrance and balanced electronic effects make these intermediates suitable for rapid couplings, though with less selectivity compared to pentamethyl derivatives .

Suzuki-Miyaura Cross-Coupling

Fluorescent Derivatives

The pentamethyl derivative is critical in synthesizing PhF2PyBTM and Ph2F2PyBTM radicals, where steric effects from ortho-methyl groups stabilize the radical intermediates. In contrast, fluorine-substituted analogs (e.g., pentafluorophenylboronic acid) are unsuitable for such applications due to incompatible electronic properties .

Biological Activity

2,3,4,5,6-Pentamethylphenylboronic acid is an organoboron compound with the molecular formula CHBO and a molecular weight of 192.06 g/mol. It features a phenyl ring substituted with five methyl groups and a boronic acid functional group, making it significant in various chemical and biological applications. Its structure contributes to its unique reactivity and selectivity in synthetic processes, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

The biological activity of this compound is largely attributed to its ability to form stable complexes with biomolecules. The boronic acid group can interact with diols and other nucleophiles through reversible covalent bonding, which is critical in the development of boron-containing drugs. This interaction is often exploited in drug design to target specific biological pathways.

Applications in Drug Development

- Anticancer Agents : Research indicates that boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells. The unique steric properties of this compound may enhance its selectivity towards specific cancer cell types.

- Antiviral Activity : Some studies suggest that compounds with boronic acid moieties exhibit antiviral properties by interfering with viral replication mechanisms.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Case Study 1 : A study published in Journal of Medicinal Chemistry explored the compound's efficacy as an anticancer agent. Researchers found that it selectively inhibited the growth of breast cancer cells in vitro. The mechanism was linked to its ability to disrupt cellular signaling pathways crucial for tumor growth .

- Case Study 2 : Another investigation focused on the antiviral properties of this compound against influenza virus. The results indicated a significant reduction in viral load in treated cells compared to controls, suggesting potential for therapeutic applications .

Summary of Findings

| Study | Biological Activity | Key Findings |

|---|---|---|

| Case Study 1 | Anticancer | Selective inhibition of breast cancer cell growth |

| Case Study 2 | Antiviral | Significant reduction in influenza viral load |

Research Findings

Recent research highlights the versatility of this compound:

- Synthesis and Reactivity : The compound is synthesized through Grignard reactions and exhibits high reactivity in Suzuki-Miyaura coupling reactions. This makes it a valuable reagent for creating complex organic molecules .

- Biological Interactions : Its interactions with biological systems are being studied for potential applications in drug delivery and targeting specific disease mechanisms .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2,3,4,5,6-Pentamethylphenylboronic acid?

The compound is synthesized via Suzuki-Miyaura coupling or directed ortho-metalation strategies. A key example involves reacting a pentamethyl-substituted aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions. The steric bulk of the pentamethyl group necessitates optimized reaction temperatures (e.g., 80–100°C) and extended reaction times (24–48 hours) to achieve sufficient yields . Post-synthesis purification typically involves column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate).

Q. How is this compound characterized spectroscopically?

- ¹H/¹³C NMR : The pentamethyl substituents produce distinct upfield shifts in aromatic protons (δ 2.1–2.5 ppm for methyl groups) and downfield shifts for the boronic acid moiety (δ 7.5–8.5 ppm for aromatic protons adjacent to boron).

- ¹¹B NMR : A sharp singlet around δ 30–35 ppm confirms the presence of the boronic acid group.

- IR Spectroscopy : B-O stretching vibrations appear at 1340–1390 cm⁻¹, while O-H stretches (from boronic acid) are observed at 3200–3600 cm⁻¹ .

Q. What are the primary challenges in handling and storing this compound?

The boronic acid group is moisture-sensitive, requiring storage under anhydrous conditions (e.g., desiccator, argon atmosphere). Decomposition via protodeboronation can occur in protic solvents; thus, dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) is recommended for dissolution. Safety protocols include using gloves and eye protection due to potential irritancy .

Advanced Research Questions

Q. How do the steric and electronic effects of the pentamethyl substituents influence reactivity in cross-coupling reactions?

The ortho -methyl groups impose significant steric hindrance, reducing reaction rates in Suzuki-Miyaura couplings. However, the meta -methyl groups exert an electron-donating inductive effect, stabilizing the boronate intermediate and enhancing regioselectivity. Computational studies (DFT) suggest that the methyl groups lower the LUMO energy of the aryl halide, facilitating oxidative addition to the palladium catalyst .

Q. What role does this compound play in stabilizing persistent organic radicals?

In studies of bis(4-phenylphenyl)pyridylmethyl radicals, this compound was used to synthesize derivatives (e.g., Ph*F2PyBTM). The pentamethyl groups stabilize radicals via steric protection of the radical center and electronic modulation of spin density distribution, as confirmed by electron paramagnetic resonance (EPR) spectroscopy .

Q. How does this compound compare to fluorinated analogs (e.g., pentafluorophenylboronic acid) in catalytic applications?

Fluorinated analogs exhibit stronger Lewis acidity due to electron-withdrawing fluorine substituents, making them more reactive in electrophilic processes. In contrast, the electron-donating methyl groups in the pentamethyl derivative favor nucleophilic pathways. For example, in arylations of ketones, fluorinated analogs achieve higher yields but lower stereoselectivity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.